Dil

Overview

Description

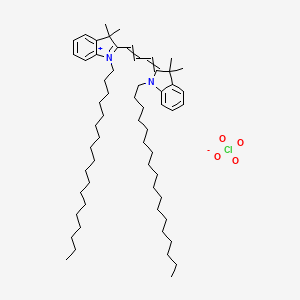

Lipophilic carbocyanine dye used primarily for optical recordings of membrane voltage and for studies of membrane fluidity. Retrograde stain for neurons; provides intense, long-lasting staining of live neurons in vivo and in vitro.

Dil is a fluorescent neuronal tracer that labels cell bodies, axons, dendrites, and dendritic spines. It has been used as an anterograde tracer to study neuronal development in vivo and as a retrograde tracer to label hippocampal neuronal connections in fixed postmortem brain tissue. Dil has also been used as a long-term plasma membrane label in live cells. It displays excitation/emission maxima of 549/565 nm, respectively.

DiI, pronounced like Dye Aye, is a fluorescent lipophilic cationic indocarbocyanine dye which is usually made as a perchlorate salt. DiI is retained in the lipid bilayers so it can be used for single molecule imaging, fate mapping, electrode marking and neuronal tracing.

Scientific Research Applications

Neuroscience Research

Application Summary

This compound is used as a lipophilic dye to record membrane voltage for fluidity studies . It is a retrograde stain that is useful in staining neurons both in vitro and in vivo .

Methods of Application

The dye is applied directly to the neurons. Because it is lipophilic, it integrates into the cell membranes and is retained in the neurons . This makes it an ideal retrograde and anterograde tracer, allowing it to label the processes as well as the cell bodies of cultured neurons .

Results and Outcomes

The use of this dye has been found to be relatively non-toxic to cell bodies, making it a valuable tool in neuroscience research . The dye’s retention in neurons allows for long-term studies of neuronal processes .

Cell Transplantation Studies

Application Summary

DII is used in cell transplantation studies. It helps in tracing the migration of transplanted cells .

Methods of Application

The dye is applied to the cells before transplantation. Post-transplantation, the dye’s fluorescence allows for the tracking of the transplanted cells .

Results and Outcomes

This application of DII has been instrumental in understanding the behavior of transplanted cells, including their migration patterns .

Cell Adhesion Studies

Application Summary

DII is used in studies investigating cell adhesion .

Methods of Application

The dye is applied to cells, and its fluorescence is used to monitor the adhesion of cells to each other or to a substrate .

Results and Outcomes

This application of DII has provided valuable insights into the mechanisms of cell adhesion .

Cell Fusion Studies

Application Summary

DII is used in studies investigating cell fusion .

Methods of Application

The dye is applied to cells, and its fluorescence is used to monitor the fusion of cells .

Results and Outcomes

This application of DII has provided valuable insights into the mechanisms of cell fusion .

Lipid Diffusion Studies

Application Summary

DII is used in lipid diffusion studies by FRAP (Fluorescence Recovery After Photobleaching) .

Methods of Application

The dye is applied to cells, and its fluorescence is used to monitor the diffusion of lipids in the cell membrane .

Results and Outcomes

This application of DII has provided valuable insights into the mechanisms of lipid diffusion .

Vehicle Hardware-in-the-Loop (HIL) Simulations

Application Summary

DII is used in vehicle Hardware-in-the-Loop (HIL) simulations. It helps in integrating real subsystems with simulation models .

Methods of Application

The dye is applied to the real system, and its fluorescence allows for the tracking of the real system in the simulation .

Results and Outcomes

This application of DII has been instrumental in understanding the behavior of real systems, including their interaction with the simulation models .

Vehicle Driver-in-the-Loop (DIL) Simulations

Application Summary

DII is used in vehicle Driver-in-the-Loop (DIL) simulations. It helps in bringing real people into early and often contact with on-board systems .

Methods of Application

The dye is applied to the real person, and its fluorescence allows for the tracking of the real person in the simulation .

Results and Outcomes

This application of DII has provided valuable insights into the mechanisms of human-machine interaction .

Sensor Testing in HIL and DIL Simulations

Application Summary

DII is used in sensor testing in HIL and DIL simulations. It helps in connecting real sensor hardware to simulated environments .

Methods of Application

The dye is applied to the sensor hardware, and its fluorescence allows for the tracking of the sensor hardware in the simulation .

Results and Outcomes

This application of DII has provided valuable insights into the behavior of sensor hardware, including its interaction with the simulation environments .

properties

IUPAC Name |

2-[3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H97N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXZRNYCRFIEGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H97ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336591 | |

| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | |

CAS RN |

41085-99-8 | |

| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41085-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

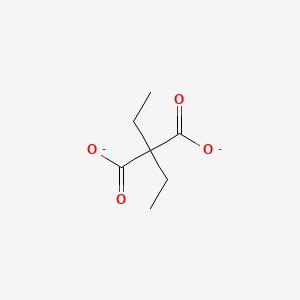

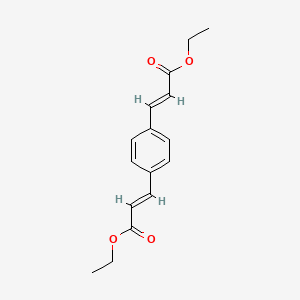

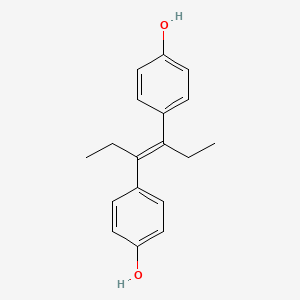

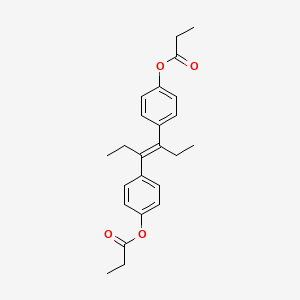

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

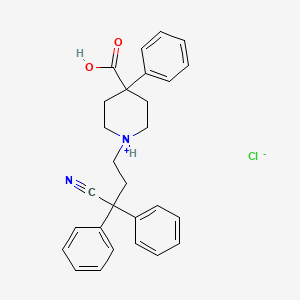

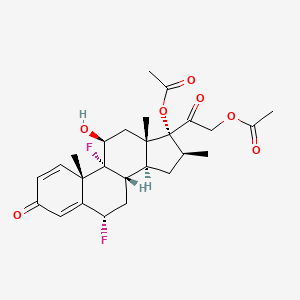

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.